2-Azabicyclo[2.2.1]heptan-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-4-1-5(6)7-3-4/h4-5,7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGWGHLSLNCCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the 2 Azabicyclo 2.2.1 Heptan 6 One Core and Its Derivatives
Established Synthetic Routes and Precursor Chemistry
Diels-Alder Reaction-Based Strategies for Azabicyclo[2.2.1]heptenes
The Diels-Alder reaction is a cornerstone for the synthesis of the 2-azabicyclo[2.2.1]heptene framework, which can be further elaborated to the target ketone. researchgate.netleah4sci.com This powerful [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with a suitable dienophile, such as an imine derivative.
A common strategy involves the in situ generation of an imine that then reacts with cyclopentadiene. For instance, 2-chloro-N-carbalkoxyglycinate can be dehydrohalogenated with a tertiary amine to form the imine, which subsequently undergoes a Diels-Alder reaction. Another approach utilizes the reaction of cyclopentadiene with chlorosulfonyl isocyanate, leading to an N-chloro-derivative that can be further transformed. researchgate.net Similarly, the reaction of cyclopentadiene with p-toluenesulfonyl cyanide or methanesulfonyl cyanide yields tosyl or mesyl azanorbornadiene adducts, respectively, which can be hydrolyzed to the desired bicyclic ketone. google.com
The aza-Diels-Alder reaction, in particular, offers a versatile route to various nitrogen-containing bicyclic compounds. The reaction of imines, generated in situ from aldehydes and primary amines, with dienes can be promoted by Lewis or Brønsted acids. For example, simple unactivated iminium salts, formed from formaldehyde (B43269) and a primary alkylamine hydrochloride, can undergo a facile aza-Diels-Alder reaction. researchgate.net The use of chiral auxiliaries on the imine has been explored to achieve diastereoselectivity. organic-chemistry.org
| Diene | Dienophile | Catalyst/Conditions | Product | Reference(s) |
| Cyclopentadiene | Imine from 2-chloro-N-carbalkoxyglycinate | Triethylamine | 2-Azabicyclo[2.2.1]heptene derivative | |
| Cyclopentadiene | Chlorosulfonyl isocyanate | - | N-Chloro-derivative of 2-azabicyclo[2.2.1]heptene | researchgate.net |
| Cyclopentadiene | p-Toluenesulfonyl cyanide | - | Tosyl azanorbornadiene | google.com |
| Cyclopentadiene | Methanesulfonyl cyanide | - | Mesyl azanorbornadiene | google.com |
| Cyclopentadiene | In situ generated iminium salt | Mannich conditions | 2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | researchgate.net |
| 4-Iodo-2-trimethylsilyloxy-butadiene | Aryl- and benzyl-N-substituted imines | MgI2 | Dihydropyridones | organic-chemistry.org |
| Cyclopentadiene | Polychloroacetaldehyde sulfonylimines | - | 2-Arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes | researchgate.net |
| N-(tert-butoxycarbonyl)pyrrole | 2-Bromo-1-p-toluenesulfonylacetylene | - | Diels-Alder adduct for further elaboration | nih.gov |
Multi-Step Classical Synthesis Approaches (e.g., Portoghese's Methodologies)
Pioneering work by Portoghese and colleagues established multi-step classical routes for the synthesis of various 2-azabicyclo[2.2.1]heptane derivatives. acs.orgresearchgate.net These methods often involve a series of well-defined chemical transformations to construct the bicyclic system with specific stereochemistry.
One such approach starts with the synthesis of chiral 5-substituted N-tosyl-2-azabicyclo[2.2.1]heptanes. acs.org These methodologies can involve sequences of reactions such as benzoylation, tosylation, and borane-mediated reductions to yield stereochemically defined products. The control of reaction conditions, including temperature and the choice of reagents, is crucial for achieving the desired outcomes.
Cyclization Reactions of Amino Acid Derivatives and Ketone Precursors
Intramolecular cyclization reactions provide another important avenue to the 2-azabicyclo[2.2.1]heptane core. These strategies often utilize readily available amino acid derivatives or specifically designed ketone precursors.
For instance, derivatives of the amino acid proline can be employed as starting materials. A notable example is the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue, via a transannular alkylation as a key step. unirioja.es Another approach involves the regioselective addition of 3-lithiopyridine to a protected glutamate, followed by intramolecular imine formation and stereospecific catalytic hydrogenation to yield a cis-5-pyridinylproline derivative. This intermediate can then undergo intramolecular anionic cyclization to form the 1-pyridinyl-7-azabicyclo[2.2.1]heptane analogue. researchgate.net
The synthesis can also commence from ketone precursors. For example, methyl 1-benzamido-4-oxocyclohexane-1-carboxylate can be synthesized and subsequently transformed. unirioja.es This ketone can be reduced to the corresponding alcohol, which is then converted to a mesylate. Base-promoted internal nucleophilic displacement of the mesylate group leads to the formation of the 7-azabicyclo[2.2.1]heptane system. unirioja.es
Catalytic and Organocatalytic Approaches
Modern synthetic chemistry has seen a surge in the development of catalytic methods, which offer more efficient and environmentally benign alternatives to classical stoichiometric reactions. These approaches have been successfully applied to the synthesis of the 2-azabicyclo[2.2.1]heptane core.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A significant advancement in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This reaction allows for the direct and efficient construction of the bicyclic core with a broad range of substrates. The resulting products can be further functionalized to create a diverse library of bridged aza-bicyclic structures. rsc.org This method highlights the power of palladium catalysis in achieving complex molecular architectures from simple starting materials.
Palladium-catalyzed cross-coupling amination reactions have also been employed to synthesize N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes. acs.orgnih.gov Using palladium-bisimidazol-2-ylidene complexes as catalysts, a variety of heteroaryl halides can be coupled with 7-azabicyclo[2.2.1]heptane in good to moderate yields. acs.orgnih.gov
Catalytic Hydrogenation of Unsaturated Azabicyclic Precursors
Catalytic hydrogenation is a crucial step in many synthetic routes to 2-azabicyclo[2.2.1]heptan-6-one, used to reduce the double bond of unsaturated precursors. youtube.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. unirioja.esorganic-chemistry.org
For instance, an enone precursor can be hydrogenated using 10% Pd/C in dichloromethane (B109758) at room temperature to quantitatively yield the corresponding saturated ketone. unirioja.es The reduction of α,β-unsaturated ketones can also be achieved using hydrogen gas and a palladium-on-carbon catalyst. youtube.com The choice of catalyst and reaction conditions can be critical, as different catalysts may lead to mixtures of products. For example, catalytic hydrogenation of certain precursors over rhodium catalysts has been shown to yield a mixture of the simple hydrogenation product and a trichloroamine derivative. ucla.edu
| Unsaturated Precursor | Catalyst | Conditions | Product | Reference(s) |
| Enone 5 | 10% Palladium-carbon | CH2Cl2, room temperature | Ketone 6 | unirioja.es |
| α,β-Unsaturated ketone | H2/Pd-C | - | Saturated ketone | youtube.com |
| 2-Azabicyclo[2.2.1]hept-2-ene derivative 7 | Palladium on carbon | Ethyl acetate (B1210297), triethylamine, 25°C | Mixture of reduced products | ucla.edu |
| 2-Azabicyclo[2.2.1]hept-2-ene derivative 7 | Rhodium catalysts | - | Mixture of hydrogenated and trichloroamine products | ucla.edu |
Brønsted Acid Catalyzed Ring-Opening for 2-Azabicyclo[2.2.1]heptane Synthesis
A significant advancement in the synthesis of the 2-azabicyclo[2.2.1]heptane framework involves the use of Brønsted acids to catalyze the ring-opening of meso-epoxides. researchgate.net A notable example is the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides, which yields a variety of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net This method is advantageous as the resulting hydroxyl and amide groups in the products serve as versatile handles for further chemical modifications. researchgate.net
Another approach utilizes a diarylborinic acid-catalyzed ring-opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides to produce 1,2,4-trisubstituted cyclopentanes, which are precursors to the 2-azabicyclo[2.2.1]heptane system. dicp.ac.cn Furthermore, a binary catalyst system of Al-tBu and tetrabutylammonium (B224687) bromide (TBAB) has been shown to be effective in the skeletal rearrangement of epoxyamines to furnish 2-azabicyclo[2.2.1]heptanes. acs.org This protocol is notable for its efficiency, significantly reducing reaction times compared to previous methods. acs.org
Selenium-Catalyzed Intramolecular Oxidative Amination of Cyclopentenes
A powerful strategy for constructing the 2-azabicyclo[2.2.1]heptene core is through the selenium-catalyzed intramolecular oxidative amination of cyclopentenes. researchgate.netfh-swf.dex-mol.com This method provides a direct route to a variety of 2-azabicyclo[2.2.1]heptenes with yields ranging from 58% to 96%. researchgate.netfh-swf.dex-mol.com The reaction is characterized by its mild conditions and broad substrate scope, making it a highly practical approach. researchgate.netfh-swf.de The resulting aza-bridged ring system can be further modified at both the bicyclic backbone and the amino group, highlighting the synthetic utility of this protocol. researchgate.netfh-swf.de The mechanism leverages the carbophilicity of selenium electrophiles to activate the alkene for the intramolecular C(sp²)-N bond formation. nih.gov
Table 1: Selenium-Catalyzed Intramolecular Oxidative Amination of Cyclopentenes
| Substrate | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclopentene derivative | Diphenyl diselenide | N-Fluorobenzenesulfonimide | Dichloromethane | 58-96 | researchgate.netfh-swf.dex-mol.com |
Asymmetric Synthesis Strategies for Enantiopure this compound Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric strategies to access specific stereoisomers of this compound derivatives.
Chiral Auxiliary-Mediated Cycloaddition Reactions for Enantioselectivity
Chiral auxiliaries play a crucial role in controlling the stereochemical outcome of cycloaddition reactions. One such example is the use of Oppolzer's sultam in an asymmetric [3+2]-cycloaddition strategy for the synthesis of epibatidine (B1211577) precursors. scielo.br Another class of effective chiral auxiliaries is camphor (B46023) lactam imides, which have been successfully applied in Diels-Alder reactions to construct quaternary carbon centers with high enantioselectivity. acs.org These auxiliaries guide the approach of the dienophile, leading to the preferential formation of one enantiomer. The aza-Diels-Alder reaction between a chiral imine and cyclopentadiene is a well-established method for producing enantiomerically pure 2-azanorbornane derivatives. nih.govresearchgate.net
Catalytic Asymmetric Azidation and Subsequent Cyclization
A prominent method for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptan-3-one derivatives involves a catalytic asymmetric azidation followed by cyclization. This process can utilize nitromethane (B149229) in the presence of chiral ligands, such as (R)-BINOL-derived ligands, to achieve moderate enantiomeric excess. The resulting product can be further purified to high enantiopurity. Alternatively, racemic mixtures can be resolved through the formation of diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid, which allows for the selective crystallization of the desired enantiomer.
Stereoselective Approaches Utilizing Chiral Amines (e.g., Phenylethylamine)
Chiral amines, such as (R)-1-phenylethylamine, are effective reagents for the stereoselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives. nih.gov For instance, the synthesis of pure (3S)- and (3R)-exo-2-azabicyclo[2.2.1]heptane-carbonitriles can be achieved starting from (S)- and (R)-1-phenylethylamine, respectively. nih.gov The use of these chiral amines directs the stereochemical outcome of the reaction sequence, which typically involves hydrogenation and saponification steps, to afford a single isomer with the desired configuration at the C3 position. nih.gov
Table 2: Asymmetric Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives
| Method | Chiral Source | Key Step | Product | Enantiomeric Excess/Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary-Mediated Cycloaddition | Oppolzer's sultam | [3+2] Cycloaddition | Epibatidine precursor | High | scielo.br |
| Catalytic Asymmetric Azidation | (R)-BINOL-derived ligand | Azidation/Cyclization | (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | 72% ee | |
| Stereoselective Synthesis with Chiral Amine | (R)-1-Phenylethylamine | Hydrogenation/Saponification | (3S)-exo-2-Azabicyclo[2.2.1]heptane-carbonitrile | Single isomer | nih.gov |
Rearrangement and Ring Transformation Pathways Involving 2-Azabicyclo[2.2.1]heptane Systems
The rigid framework of the 2-azabicyclo[2.2.1]heptane system can be manipulated through various rearrangement and ring transformation reactions to access other valuable bicyclic structures. A notable example is the Meisenheimer rearrangement of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene N-oxide, which rapidly forms N-benzyl-2-oxa-3-azabicyclo[3.2.1]oct-6-ene at room temperature. semanticscholar.org
Furthermore, 2-azabicyclo[2.2.1]heptane derivatives can undergo ring expansion to the 2-azabicyclo[3.2.1]octane system. rsc.org This transformation can be promoted under Mitsunobu conditions or by using a sulfonyl chloride and a base. The reaction proceeds through the formation of an aziridinium (B1262131) intermediate, which is then regioselectively opened by a nucleophile. nih.govrsc.org Another pathway involves a SmI₂-mediated cascade reaction that transforms a 7-azabicyclo[2.2.1]heptadiene into a functionally rich 2-azabicyclo[2.2.1]heptene, which serves as a key intermediate in the synthesis of complex natural products like longeracemine. rsc.org Additionally, proton-coupled electron transfer (PCET) has been utilized to enable the ring expansion of a 2-azabicyclo[2.2.1]heptane derivative. nih.gov A cycloaddition/rearrangement approach starting from cyclopentadiene and chlorosulfonyl isocyanate also provides a route to the 2-azabicyclo[2.2.1]hept-5-ene framework. researchgate.net
Mitsunobu-Promoted Rearrangements to 2-Azabicyclo[3.2.1]octane Scaffolds
The Mitsunobu reaction, a cornerstone of modern organic synthesis, has been ingeniously applied to induce a ring expansion of 2-azabicyclo[2.2.1]heptane derivatives, yielding the corresponding 2-azabicyclo[3.2.1]octane framework. rsc.org This transformation typically starts from a 2-azabicyclo[2.2.1]heptane derivative bearing a primary alcohol.
The reaction is initiated by the activation of the primary alcohol under standard Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate). This is followed by an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of a strained aziridinium intermediate. The subsequent regioselective opening of this intermediate by a nucleophile occurs at the more substituted carbon, which effectively relieves the ring strain of the [2.2.1] system and results in the formation of the thermodynamically more stable 2-azabicyclo[3.2.1]octane scaffold. rsc.org This method provides a reliable route to these valuable bicyclic amines, which are present in numerous biologically active compounds. rsc.orgudayton.edu
A similar rearrangement can also be achieved using a sulfonyl chloride and a base, proceeding through a comparable aziridinium intermediate. rsc.org
SmI₂-Mediated Spirocyclization and Rearrangement Cascades
Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis, capable of mediating complex cascade reactions. nih.govrsc.org One notable application is in the synthesis of the highly functionalized 2-azabicyclo[2.2.1]heptane core found in the complex alkaloid longeracemine. rsc.orgrsc.org
In a key step towards the synthesis of longeracemine, a stereoselective SmI₂-mediated cascade reaction was employed to transform a 7-azabicyclo[2.2.1]heptadiene derivative into a 2-azabicyclo[2.2.1]heptene. rsc.orgrsc.org This intricate transformation involves a spirocyclization followed by a rearrangement, efficiently constructing the desired bicyclic framework with excellent regio- and stereoselectivity. rsc.org The reaction highlights the ability of SmI₂ to orchestrate multiple bond-forming and-breaking events in a single pot, leading to a significant increase in molecular complexity. nih.govrsc.org The versatility of SmI₂ is further underscored by its use in various other reductive couplings and cascade reactions, often influenced by additives and co-solvents that can fine-tune its reactivity and selectivity. nih.govacs.org
Wagner-Meerwein Rearrangements in Polyhalogenated Azabicyclo[2.2.1]heptanes
The Wagner-Meerwein rearrangement, a classic carbocation-mediated transformation, has been observed in polyhalogenated 2-azabicyclo[2.2.1]heptane systems. researchgate.netresearchgate.net This rearrangement provides a pathway to functionalize the bicyclic core in a regio- and stereospecific manner.
Specifically, 2-arylsulfonyl-2-azabicyclo[2.2.1]hept-5-enes, synthesized via a Diels-Alder reaction between N-arylsulfonylimines of polychloroaldehydes and cyclopentadiene, undergo a Wagner-Meerwein rearrangement upon treatment with halogens like bromine or chlorine. researchgate.net This process leads to the formation of 3-polychloro-6,7-dihalogenated 2-arylsulfonyl-2-azabicyclo[2.2.1]heptanes. researchgate.netresearchgate.net The reaction proceeds through the formation of a halonium ion intermediate, which then triggers the skeletal rearrangement to yield the thermodynamically more stable product. This methodology allows for the introduction of multiple halogen atoms onto the azabicyclic framework, which can serve as handles for further synthetic manipulations. researchgate.netresearchgate.net
Regioselective Fragmentation Reactions of Substituted Systems
The inherent ring strain of the 2-azabicyclo[2.2.1]heptane system can be harnessed to drive regioselective fragmentation reactions, leading to the formation of functionalized monocyclic or alternative bicyclic structures. These reactions often proceed under mild conditions and can be triggered by various reagents.
For instance, the solvolysis of certain azabicyclic chlorides can lead to rearrangement products, highlighting the propensity of the system to undergo skeletal changes to relieve strain. rsc.org Additionally, the reaction of N-chloro derivatives of 2-azabicyclo[2.2.1]heptanes can result in ring-opened products through nucleophilic attack. researchgate.net The regioselectivity of these fragmentations is often dictated by the substitution pattern on the bicyclic core and the nature of the attacking nucleophile or the reaction conditions employed.
Optimization of Synthetic Reaction Conditions and Substrate Scope Expansion
The practical utility of synthetic methods for constructing the 2-azabicyclo[2.2.1]heptane core is greatly enhanced by optimizing reaction conditions to improve yields, reduce reaction times, and broaden the range of compatible substrates.
Recent advancements have focused on developing more efficient and versatile protocols. For example, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has emerged as a direct and efficient method for constructing oxygenated 2-azabicyclo[2.2.1]heptane derivatives. acs.orgacs.orgnih.gov This reaction demonstrates broad substrate scope and provides products that are amenable to further functionalization. acs.orgacs.org
Furthermore, the development of chiral Brønsted acid-catalyzed ring-opening of meso-epoxides has provided an enantioselective route to 2-azabicyclo[2.2.1]heptanes, furnishing these chiral building blocks in high yields and with excellent enantioselectivities. researchgate.netacs.org The optimization of catalyst systems and reaction parameters has been crucial to the success of these methods. For instance, in the synthesis of 2-oxa/aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy alcohols/amines, a binary catalyst system of an aminotriphenolate Al(III) complex and a bromide salt was found to be highly effective. acs.orgnih.gov
The expansion of substrate scope is another key area of research. Efforts have been made to accommodate a wider variety of functional groups on the starting materials, leading to a more diverse library of 2-azabicyclo[2.2.1]heptane derivatives. researchgate.netpwr.edu.plnih.gov This includes the synthesis of sulfonamide-containing derivatives, which are of interest for their potential biological activities. researchgate.net The ability to tolerate various substituents allows for the late-stage functionalization of complex molecules containing the 2-azabicyclo[2.2.1]heptane core.
Below is a table summarizing key reaction parameters for selected synthetic methodologies.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Ref. |
| Mitsunobu Rearrangement | PPh₃, DIAD | THF | RT | - | rsc.org |
| SmI₂-Mediated Cascade | SmI₂ | THF | RT | Good | rsc.org |
| Wagner-Meerwein Rearrangement | Br₂ or Cl₂ | - | - | - | researchgate.net |
| Pd-Catalyzed Aminoacyloxylation | Pd(OAc)₂ | Toluene | 100 °C | 57-88 | acs.org |
| Brønsted Acid-Catalyzed Ring Opening | Chiral Phosphoric Acid | Toluene | RT | High | researchgate.net |
Elucidation of Reaction Mechanisms and Mechanistic Inorganic Studies of 2 Azabicyclo 2.2.1 Heptan 6 One Transformations
Identification and Characterization of Reactive Intermediates (e.g., Aziridinium (B1262131) Intermediates)
The transformation of 2-azabicyclo[2.2.1]heptane systems often proceeds through highly reactive intermediates that dictate the final product structure. Among the most significant are aziridinium ions. These three-membered, nitrogen-containing rings are formed through intramolecular participation of the nitrogen atom.
For instance, the halogenation of 2-alkyl-2-azabicyclo[2.2.1]hept-5-enes with bromine or potassium dihaloiodates does not simply result in addition across the double bond. Instead, it leads to the formation of stable, quaternary ammonium (B1175870) salts containing a tricyclic aziridinium ring system, such as 3-bromo-1-methyl-1-azoniatricyclo[2.2.1.0²˒⁶]heptane tribromide. researchgate.netarkat-usa.org These aziridinium salts are key intermediates that can be isolated and subsequently reacted with various nucleophiles to yield 6-substituted 2-alkyl-2-azabicyclo[2.2.1]heptanes. researchgate.netarkat-usa.org
The formation of aziridinium intermediates is also crucial in ring-expansion reactions. Rearrangements of 2-azabicyclo[2.2.1]heptane derivatives to the 2-azabicyclo[3.2.1]octane scaffold under Mitsunobu conditions or with sulfonyl chloride/base proceed via an aziridinium intermediate. rsc.org This intermediate is formed by the intramolecular nucleophilic attack of the nitrogen atom, which is then regioselectively opened by a nucleophile at the more substituted carbon, relieving the ring strain inherent in the [2.2.1] system. rsc.org
In addition to cationic intermediates, radical species also play a vital role. Photoredox catalysis has been employed to generate the 2-azanorbornane scaffold through a radical cascade. chemrxiv.org This process involves the formation of intermediates such as a distonic radical cation and a penultimate N-centered radical cation, which cyclize to form the desired bicyclic structure. chemrxiv.org
| Precursor System | Reaction Conditions | Identified Intermediate | Subsequent Transformation | Reference |
|---|---|---|---|---|
| 2-Alkyl-2-azabicyclo[2.2.1]hept-5-ene | Bromine (Br₂) | 3-Bromo-1-alkyl-1-azoniatricyclo[2.2.1.0²˒⁶]heptane bromide (Aziridinium Salt) | Nucleophilic opening to 6-substituted derivatives | researchgate.netarkat-usa.org |
| 2-Azabicyclo[2.2.1]heptane derivative with primary alcohol | Mitsunobu Conditions (DEAD, PPh₃) | Aziridinium Intermediate | Regioselective ring opening to 2-azabicyclo[3.2.1]octane | rsc.org |
| N-cyclopropyl amine derivative | Photoredox Catalysis | Distonic Radical Cation / N-centered Radical Cation | Serial cyclization to 2-azanorbornane scaffold | chemrxiv.org |
Analysis of Transition State Structures and Energetics in Key Reactions
The outcome of reactions involving the 2-azabicyclo[2.2.1]heptane framework is often determined by the subtle energetic differences between various possible transition states. The rigid bicyclic structure significantly influences the geometry and energy of these states.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. For example, the reaction of a 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate was shown to proceed through multiple competitive channels, including nih.govnih.gov-sigmatropic rearrangements and [4+2] cycloadditions. nih.gov DFT calculations at the B3LYP/6-31G(d,p) level revealed that for the formation of a urea (B33335) product, the sigmatropic and cycloaddition pathways have similar energy barriers, making them competitive. nih.gov However, to form an isourea product, the [4+2] cycloaddition channels are the energetically favorable pathways, with a relatively low activation barrier of 12.77 kcal/mol. nih.gov
These polar Diels-Alder reactions are asynchronous processes, as indicated by the different lengths of the two new bonds forming in the transition state, a finding that aligns with experimental observations. nih.gov The regioselectivity in reactions like oxidation is also governed by transition state energies. The bridged structure of the related 2-oxabicyclo[2.2.1]heptan-6-one directs oxidation by favoring endo transition states. This principle is applicable to the 2-azabicyclo[2.2.1]heptan-6-one system, where the approach of reagents is sterically and electronically biased.
Principles Governing Stereochemical and Regiochemical Control in Syntheses
The synthesis of specific isomers of this compound and its derivatives relies on a deep understanding of the factors that control stereochemistry and regiochemistry. The rigid bicyclic nature of the scaffold is a primary determinant, often leading to highly selective transformations.
One of the most powerful methods for controlling stereochemistry involves the use of aziridinium intermediates. The bromination of 2-alkyl-2-azabicyclo[2.2.1]hept-5-ene forms a tricyclic aziridinium ion. arkat-usa.org Subsequent nucleophilic attack occurs via an Sₙ2 mechanism on the less sterically hindered bond of this intermediate, resulting in a complete inversion of configuration of the ring system. arkat-usa.org This provides a reliable method for introducing substituents with a defined stereochemistry.
The nitrogen atom itself plays a crucial directing role. In reactions proceeding through an incipient carbocation at the C-6 position, the amide nitrogen of a 2-azabicyclo[2.2.1]heptan-3-one derivative is responsible for the retention of stereochemistry. rsc.org This occurs through neighboring group participation, where the nitrogen lone pair stabilizes the positive charge and shields one face of the molecule from attack.
Diels-Alder reactions used to construct the bicyclic framework are also subject to strict stereochemical and regiochemical control. The cycloaddition of 2,3,4,5,5-pentachloro-1-azacyclopentadiene with vinyl acetate (B1210297) yields a 2-aza isomer rather than the expected 1-aza isomer. ucla.edu The regio- and stereochemistry of the resulting acetate group can be definitively determined by NMR spectroscopy, analyzing chemical shifts and coupling constants. ucla.edu Furthermore, samarium(II) iodide-mediated cascade reactions have been shown to produce the 2-azabicyclo[2.2.1]heptene framework with excellent regio- and stereoselectivity. rsc.org The stereochemical outcomes of these varied reactions have been validated through techniques including 2D NMR and X-ray crystallography.
| Reaction Type | Controlling Principle | Stereochemical/Regiochemical Outcome | Reference |
|---|---|---|---|
| Nucleophilic substitution | Formation of an aziridinium intermediate followed by Sₙ2 attack | Complete inversion of configuration | arkat-usa.org |
| Diels-Alder Cycloaddition | Isomerization of diene prior to reaction | Formation of 2-aza isomer with specific regiochemistry (substituent at C-5) | ucla.edu |
| Reaction at C-6 via carbocation | Neighboring group participation by amide nitrogen | Retention of stereochemistry | rsc.org |
| SmI₂-mediated cascade | Substrate-controlled radical cyclization/rearrangement | Excellent regio- and stereoselectivity | rsc.org |
Investigations into Radical Reaction Pathways within Bicyclic Rearrangements
While many transformations of the 2-azabicyclo[2.2.1]heptane core are ionic, radical pathways provide a powerful alternative for constructing and modifying the scaffold. These reactions often enable bond formations and rearrangements that are inaccessible through conventional methods.
A notable example is the construction of the 2-azabicyclo[2.2.1]heptane framework via a samarium(II) iodide (SmI₂)-mediated cascade reaction. nih.govrsc.org This process involves a spirocyclization followed by a rearrangement, advancing a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene. rsc.org The success of this complex transformation is highly dependent on the stability of the radical intermediates formed during the cascade. nih.govrsc.org The reaction proceeds with excellent site selectivity and stereoselectivity under mild conditions. rsc.org
Another strategy involves a free-radical induced rearrangement of an azanortricyclanol to generate 6-substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net This novel rearrangement provides access to precursors for epibatidine (B1211577) analogues, highlighting the synthetic utility of radical pathways. researchgate.net The stability of the radical intermediates is a guiding factor in these rearrangements. For instance, the selective rearrangement of 7-azabicyclo[2.2.1]heptadienes is driven by the increased stability of the resulting α-nitrogen radical compared to a secondary alkyl radical. nih.govrsc.org
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms associated with this compound and its derivatives. These theoretical studies provide detailed insights into transition state structures, reaction energetics, and the origins of selectivity that are often difficult to obtain through experimental means alone.
DFT calculations have been used to validate proposed mechanisms and stereochemical outcomes. For example, the stereochemical results of ring expansion reactions from 2-azabicyclo[2.2.1]heptane derivatives, which are influenced by nitrogen substituents, have been confirmed by DFT calculations in conjunction with X-ray analysis.
A comprehensive study on the reaction between 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene and benzoyl isocyanate employed DFT at the B3LYP/6-31G(d,p) level to investigate six competitive reaction channels. nih.gov This analysis successfully identified the most energetically favorable pathways leading to urea and isourea products and explained the asynchronous nature of the polar Diels-Alder transition states. nih.gov Similarly, DFT has been used to investigate the mechanism and explain the stereochemical outcome of the bromination of N-protected cyclohex-3-enamines followed by base-promoted cyclization to form the 7-azabicyclo[2.2.1]heptane core. researchgate.net These computational models provide a framework for understanding reactivity and for the rational design of new synthetic strategies.
Advanced Spectroscopic and Crystallographic Characterization of 2 Azabicyclo 2.2.1 Heptan 6 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives. It allows for the comprehensive assignment of protons and carbons within the molecule, providing critical information on regiochemistry and stereochemistry.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in defining the connectivity and spatial arrangement of atoms in 2-azabicyclo[2.2.1]heptane systems. The chemical shifts and multiplicities of the signals in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and geometric constraints of the bicyclic cage.
In the synthesis of derivatives, such as those prepared through Diels-Alder reactions, NMR is crucial for determining the regiochemistry of substituents. For instance, in the reaction of 2,3,4,5,5-pentachloro-1-azacyclopentadiene with vinyl acetate (B1210297), NMR analysis was instrumental in identifying the product as the 2-aza isomer rather than the 1-aza isomer. ucla.edu The stereochemistry, particularly the exo or endo orientation of substituents, is also readily determined. The coupling constants between the bridgehead protons and adjacent protons are particularly informative; a significant coupling is typically observed with exo protons, while the coupling with endo protons is often close to zero due to a dihedral angle of approximately 90°. uvic.ca
The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. uni-regensburg.deunimi.it
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in the 2-Azabicyclo[2.2.1]heptane Scaffold
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H1 (Bridgehead) | 2.8 - 4.2 | Often a multiplet, sensitive to N-substituent. |
| H3 (exo) | 2.5 - 3.5 | |
| H3 (endo) | 2.0 - 3.0 | |
| H4 (Bridgehead) | 2.5 - 4.0 | |
| H5 (exo) | 1.5 - 2.5 | |
| H5 (endo) | 1.0 - 2.0 | |
| H7 (syn) | 1.5 - 2.0 | |
| H7 (anti) | 1.0 - 1.5 |
Note: These are approximate ranges and can vary significantly based on substitution.
A meticulous analysis of chemical shifts and coupling constants provides profound insights into the stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives. The rigid nature of the bicyclic system leads to distinct and predictable NMR parameters.
Chemical Shifts: The chemical shift of a proton is influenced by through-bond and through-space electronic effects. For example, the "W-effect" describes the deshielding of a proton that is in a planar "W" arrangement with a substituent four bonds away. This effect has been observed in chlorinated 2-azabicyclo[2.2.1]heptene derivatives, where a chlorine atom in a syn position to an exo proton can cause a downfield shift of 0.1-0.3 ppm. ucla.edu
Coupling Constants: Vicinal (³J) coupling constants are particularly powerful for determining dihedral angles, as described by the Karplus equation. In the 2-azabicyclo[2.2.1]heptane system, the coupling between the bridgehead proton (H4) and the exo-proton at C5 is significant, while the coupling to the endo-proton at C5 is negligible. This difference is a reliable indicator of the exo and endo positions of substituents. uvic.caunimi.it Long-range couplings (⁴J), such as the "W-coupling" between exo-protons at C3 and C5, can also be observed and provide further structural confirmation. ucla.edu
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination
While NMR provides excellent structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including absolute configuration and precise bond lengths and angles.
For derivatives of 2-azabicyclo[2.2.1]heptane, X-ray crystallography has been pivotal in confirming structures, especially when NMR data is ambiguous or when establishing the absolute stereochemistry of chiral centers. For example, the structure of 2-aza-5-phenylbicyclo[2.2.1]hept-2-ene was conclusively confirmed by an X-ray crystallographic study, resolving previous misassignments. ucla.edu Similarly, the crystal structure of N-benzyloxycarbonyl-4-hydroxy-L-proline lactone, a related oxa-azabicyclo[2.2.1]heptane derivative, revealed two molecules in the asymmetric unit with slightly different conformations. researchgate.net Such studies provide invaluable data on the solid-state conformation, which can be influenced by intermolecular interactions like hydrogen bonding. researchgate.netsemanticscholar.org
Table 2: Illustrative Crystallographic Data for a 2-Oxa-5-azabicyclo[2.2.1]heptane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.234 |
| b (Å) | 10.567 |
| c (Å) | 14.123 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data is hypothetical and for illustrative purposes. |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of synthesized 2-azabicyclo[2.2.1]heptan-6-one derivatives and for gaining structural information through the analysis of fragmentation patterns.
Electron ionization (EI) mass spectrometry of 2-azabicyclo[2.2.1]heptane reveals characteristic fragmentation pathways. A prominent fragmentation involves the simultaneous cleavage of two C-C bonds at the angular carbons in the carbocycle, accompanied by a hydrogen migration. This leads to the formation of a stable ammonium (B1175870) ion. For the parent 2-azabicyclo[2.2.1]heptane, the base peak in the mass spectrum is observed at m/z 68, corresponding to the [M-C₂H₅]⁺ ion. aip.org This characteristic fragmentation is a useful diagnostic tool for identifying the 2-azabicyclo[2.2.1]heptane core in unknown compounds. aip.orgpublish.csiro.au High-resolution mass spectrometry (HRMS) is also routinely used to confirm the elemental composition of newly synthesized derivatives. pwr.edu.pl
Table 3: Characteristic Ions in the Mass Spectrum of 2-Azabicyclo[2.2.1]heptane
| Ion | m/z | Relative Intensity (%) |
| [M]⁺ | 97 | ~30 |
| [M-H]⁺ | 96 | ~40 |
| [M-C₂H₅]⁺ | 68 | 100 |
| [C₃H₅N]⁺ | 55 | ~20 |
| [C₂H₄N]⁺ | 42 | ~45 |
| Data based on typical fragmentation patterns. aip.orgcdnsciencepub.com |
Conformational Analysis Utilizing Spectroscopic Methods (e.g., Lanthanide Induced Shift)
The conformational preferences of the 2-azabicyclo[2.2.1]heptane ring system and the orientation of its substituents can be investigated using advanced NMR techniques. Dynamic NMR (DNMR) spectroscopy can be employed to study conformational exchange processes, such as nitrogen inversion. acs.org
Lanthanide Induced Shift (LIS) NMR spectroscopy is another powerful method for conformational analysis. This technique involves the addition of a paramagnetic lanthanide salt, which acts as a shift reagent, to the NMR sample. The lanthanide ion coordinates to a Lewis basic site in the molecule, typically the nitrogen or oxygen atom in the case of 2-azabicyclo[2.2.1]heptane derivatives. The paramagnetic nature of the lanthanide causes significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance and angle between the proton and the lanthanide ion. By analyzing these induced shifts, it is possible to deduce the time-averaged conformation of the molecule in solution. While specific LIS studies on this compound are not extensively documented in readily available literature, the principles of this technique are well-suited for probing the conformation of such rigid bicyclic systems.
Stereochemical Investigations and Chiral Technologies for 2 Azabicyclo 2.2.1 Heptan 6 One Systems
Principles of Enantioselective Synthesis in Bicyclic Systems
Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer over the other. For rigid structures like the 2-azabicyclo[2.2.1]heptane core, achieving high enantioselectivity is crucial for creating potent and specific bioactive molecules. The fundamental principle involves introducing a chiral influence into the reaction, which lowers the activation energy for the pathway leading to the desired enantiomer while raising it for the pathway leading to the unwanted one. rsc.org
Several established strategies are employed for the enantioselective synthesis of these bicyclic systems:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials from nature, such as amino acids or sugars. rsc.org These molecules are then chemically transformed into the target bicyclic structure, transferring the initial chirality to the final product.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. For instance, chiral oxazolidinones have been used effectively to separate enantiomers of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a related bicyclic system. doi.org
Chiral Catalysts: A chiral catalyst, used in small amounts, interacts with the substrate to create a chiral environment for the reaction. This is a highly efficient method as the catalyst can generate a large quantity of the chiral product. Asymmetric catalysis can involve metal complexes with chiral ligands or metal-free organocatalysts. researchgate.net For example, a chiral phosphoric acid has been used to catalyze the ring-opening of meso-epoxides to furnish a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. mdpi.com Similarly, chiral ligands like Kelliphite have been used with rhodium catalysts for the highly selective asymmetric hydroformylation of derivatives like 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com
The choice of strategy depends on factors such as the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
Strategies for Diastereomeric Control and Their Impact on Synthetic Efficiency
In addition to enantiomers, bicyclic systems like 2-azabicyclo[2.2.1]heptan-6-one can exist as diastereomers, which are stereoisomers that are not mirror images. A common source of diastereoisomerism in these systems is the relative orientation of substituents, often described as exo or endo. The Diels-Alder reaction, a powerful tool for constructing the 2-azabicyclo[2.2.1]heptane skeleton, frequently produces a mixture of these diastereomers.
Key strategies for achieving diastereomeric control include:
Reagent and Catalyst Selection: The choice of Lewis acid or catalyst in cycloaddition reactions can strongly influence the exo/endo selectivity. For example, in the aza-Diels-Alder reaction between cyclopentadiene (B3395910) and a chiral imine, activation with trifluoroacetic acid and boron trifluoride etherate can lead to up to 98% exo selectivity. researchgate.net
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder one face of the molecule, forcing the reaction to proceed from the less hindered face and thus favoring the formation of one diastereomer.
Temperature Control: Reaction temperature can affect the selectivity of a reaction. In some cases, reducing the temperature can enhance diastereoselectivity, although it may also slow down the reaction rate. mdpi.com For instance, the reduction of a 7-azabicyclo[2.2.1]heptane ketone at room temperature produced a diastereomeric mixture of alcohols, highlighting the need to investigate lower temperatures to potentially improve selectivity. acs.org
Achieving high diastereoselectivity not only maximizes the yield of the target molecule but also reduces waste and downstream processing costs, making the entire synthetic route more efficient and scalable.
Methods for Chiral Resolution of Racemic Mixtures
When an enantioselective synthesis is not feasible or provides low selectivity, a racemic mixture (a 1:1 mixture of enantiomers) is often produced. Chiral resolution is the process of separating these enantiomers.
This classical resolution technique relies on the basic nature of the nitrogen atom in the 2-azabicyclo[2.2.1]heptane core. The racemic amine is reacted with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. google.com This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. One diastereomeric salt will be less soluble and will crystallize out of the solution, while the other remains dissolved. After separation, the pure enantiomer of the amine can be recovered by neutralizing the salt with a base. Di-p-toluoyl hemitartrate is a particularly effective resolving agent for selectively crystallizing the (1S,4R)-enantiomer of related lactams from ethanol/water mixtures.
Table 1: Common Chiral Acids for Diastereomeric Salt Formation
| Chiral Resolving Agent | Typical Solvent System |
|---|---|
| Di-p-toluoyl-L-tartaric acid | Ethanol/Water |
| Dibenzoyl-D-tartaric acid | Acetone/Water |
| (+)-Camphorsulfonic acid | Methanol/Water |
| Malic acid | Various |
| Mandelic acid | Various |
Data sourced from references google.com.
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The method uses a stationary phase that is itself chiral. As the racemic mixture passes through the HPLC column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Polysaccharide-based columns, such as those with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coatings (e.g., Chiralcel OD-H), are highly effective for this purpose. researchgate.netresearchgate.net A validated method for separating the enantiomers of the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one has been developed using such a column. researchgate.net
Table 2: Example Chiral HPLC Conditions for 2-Azabicyclo[2.2.1]hept-5-en-3-one
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV and Optical Rotation |
Data sourced from reference researchgate.net.
Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes. In this process, an enzyme catalyzes a reaction on only one of the enantiomers in a racemic mixture, converting it into a new product. The unreacted enantiomer is left behind, and both it and the new product are now enantiomerically pure. This method is particularly prominent for the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (often called the Vince lactam). Enzymes known as (+)-γ-lactamases selectively hydrolyze the amide bond of the (+)-enantiomer, leaving the desired (-)-enantiomer untouched and in high optical purity. nih.govresearchgate.net This enzymatic approach is a cornerstone in the industrial synthesis of key antiviral drug intermediates. nih.gov
Nitrogen Inversion Barriers and Conformational Dynamics in 2-Azabicyclo[2.2.1]heptane Analogs
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane skeleton is pyramidal and chiral. However, it can undergo a rapid process called nitrogen inversion, where it passes through a planar transition state, effectively inverting its stereocenter. The energy required for this process is known as the nitrogen inversion barrier. In the rigid bicyclic system, this barrier is influenced by angle strain and torsional strain.
Low-temperature Nuclear Magnetic Resonance (NMR) studies have been used to measure these barriers. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol. acs.orgacs.org This value is notably lower than that of model acyclic amines, a result attributed to the significant role of torsional strain in the bicyclic framework, which can lower the energy barrier to inversion. acs.org The stability of the two possible nitrogen invertomers (exo and endo) has also been studied, with the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane found to be slightly more stable (by about 0.3 kcal/mol) than the exo isomer. acs.orgacs.org In contrast, for N-chloro-2-azabicyclo[2.2.1]hept-5-ene, the inversion barrier is significantly higher, at approximately 14.8 kcal/mol for the endo to exo process. rsc.org These barriers are critical as they determine the conformational stability and dynamics of the molecule, which can directly impact its interaction with biological targets. biosynth.com
Table 3: Nitrogen Inversion Barriers in 2-Azabicyclo[2.2.1]heptane Analogs
| Compound | Inversion Barrier (ΔG‡, kcal/mol) | Method |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 | 13C NMR Line Shape Analysis |
| endo-N-Chloro-2-azabicyclo[2.2.1]hept-5-ene | ~14.8 | 1H NMR |
Influence of Molecular Conformation and Steric Effects on Asymmetric Induction in this compound Systems
The rigid bicyclic framework of this compound imparts significant conformational constraints that play a crucial role in directing the stereochemical outcome of asymmetric reactions. The fixed spatial arrangement of the atoms in this scaffold limits the possible trajectories of approaching reagents, leading to a high degree of stereoselectivity. The interplay between this inherent conformational rigidity and the steric and electronic nature of substituents, particularly on the nitrogen atom, is a key factor in asymmetric induction.
The facial selectivity of nucleophilic attack on the C6-carbonyl group is a direct consequence of the steric hindrance imposed by the bicyclic structure. The endo and exo faces of the carbonyl group are sterically non-equivalent. Generally, the exo face is more accessible to incoming nucleophiles, as the endo face is shielded by the rest of the bicyclic system. This inherent preference for exo attack is a foundational principle in the stereoselective synthesis of derivatives from this scaffold.
The substituent on the nitrogen atom (the N-substituent) exerts a profound influence on the stereochemical course of reactions at the C6-keto group. The size and nature of this group can modulate the accessibility of the exo and endo faces of the carbonyl, thereby influencing the diastereoselectivity of nucleophilic additions. For instance, a bulky N-substituent can further enhance the steric blockade of the endo face, leading to even higher exo selectivity.
Moreover, the nitrogen atom itself, and its substituent, can play a direct role in the reaction mechanism through neighboring group participation. It has been observed in related azabicyclic systems that the nitrogen atom can stabilize intermediates and transition states, leading to retention of stereochemistry in nucleophilic substitution reactions at adjacent positions. In the case of reactions at the C6-carbonyl, the nature of the N-substituent (e.g., an electron-withdrawing N-Boc group versus an electron-donating and sterically demanding N-benzyl group) can influence the electronic environment of the carbonyl group and the transition state geometry, thereby affecting the stereochemical outcome.
Research on related 7-keto-2-azanorbornanes has demonstrated that the facial selectivity of nucleophilic attack is heavily dependent on the N-protecting group. This highlights the critical role of the N-substituent in directing the stereochemistry of reactions at a carbonyl group within the 2-azabicyclo[2.2.1]heptane framework.
The stereoselective reduction of the C6-ketone is a prime example of these principles at play. The choice of reducing agent, in concert with the nature of the N-substituent, dictates the diastereomeric ratio of the resulting 6-hydroxy-2-azabicyclo[2.2.1]heptane products.
Table 1: Influence of N-Substituent and Reducing Agent on the Diastereoselective Reduction of this compound
| N-Substituent | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (exo:endo) |
| Boc | NaBH₄ | exo | 85:15 |
| Boc | L-Selectride® | exo | >98:2 |
| Benzyl (Bn) | NaBH₄ | exo | 90:10 |
| Benzyl (Bn) | L-Selectride® | exo | >99:1 |
Note: The data in this table is illustrative and based on established principles of stereoselective reductions in sterically hindered bicyclic ketones. The trend shows that bulkier reducing agents and sterically demanding N-substituents lead to higher exo selectivity.
In the context of using the chiral 2-azabicyclo[2.2.1]heptane framework as a scaffold in catalysis, the inherent chirality and conformational rigidity are leveraged to induce asymmetry in reactions. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been employed as chiral ligands or organocatalysts in asymmetric aldol (B89426) reactions. In these cases, the steric bulk of the bicyclic system, combined with the specific functionalities attached to it, creates a well-defined chiral pocket that controls the approach of the substrates, leading to high levels of enantioselectivity.
Studies on aldol reactions catalyzed by derivatives of 2-azabicyclo[2.2.1]heptane and the expanded 2-azabicyclo[3.2.1]octane system have shown that the structure of the bicyclic core significantly impacts both the yield and the stereoselectivity of the reaction. For instance, an amide catalyst incorporating a 2-azabicyclo[3.2.1]octane unit has demonstrated high conversion and good diastereoselectivity in the aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde. This underscores the principle that the specific conformation and steric environment of the bicyclic scaffold are paramount in achieving effective asymmetric induction.
Table 2: Application of Chiral 2-Azabicycloalkane Derivatives in Asymmetric Aldol Reaction
| Catalyst Backbone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 2-Azabicyclo[3.2.1]octane | Brine | >86 | 35:65 | 63 (anti) |
| 2-Azabicyclo[3.2.1]octane-amide | Brine | >95 | 27:73 | 63 (anti) |
| 2-Azabicyclo[2.2.1]heptane | Brine | >95 | 19:81 | - |
Source: Adapted from data on asymmetric aldol reactions using chiral 2-azabicycloalkane-based catalysts. nih.gov
Computational Chemistry and Molecular Modeling Approaches for 2 Azabicyclo 2.2.1 Heptan 6 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 2-azabicyclo[2.2.1]heptan-6-one, DFT calculations can predict key electronic properties that govern its chemical behavior.
Electronic Properties: The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov
Calculations on related heterocyclic systems demonstrate that the introduction of heteroatoms and functional groups significantly influences the energies and distributions of these orbitals. utm.my For this compound, the nitrogen atom's lone pair and the carbonyl group's π-system are expected to be major contributors to the frontier orbitals.
Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show a region of negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and a region of positive potential (blue) around the hydrogen atoms. nih.gov The nitrogen atom's potential would be influenced by its bonding environment and any substitution.
Reactivity Descriptors: Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. nih.govirjweb.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. A high electrophilicity index suggests that the molecule will behave as a strong electrophile. irjweb.com
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.89 | Region of electron donation |
| ELUMO | -1.23 | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.66 | Indicates high kinetic stability |
| Chemical Hardness (η) | 2.83 | Measure of resistance to charge transfer |
| Electrophilicity Index (ω) | 1.45 | Moderate electrophilic character |
Note: The data in the table is illustrative for a model bicyclic ketone and serves to represent the type of information obtained from DFT calculations.
Molecular Docking and Ligand Design Principles for Bicyclic Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. walisongo.ac.id It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a biological target. The rigid 2-azabicyclo[2.2.1]heptane scaffold is particularly valuable in ligand design as it reduces the entropic penalty upon binding to a receptor.
Ligand Design Principles: Derivatives of the 2-azabicyclo[2.2.1]heptane skeleton have been successfully designed as inhibitors for various biological targets, including dipeptidyl peptidase-4 (DPP-4) and orexin (B13118510) receptors. nih.govnih.gov Molecular modeling studies for these inhibitors reveal key design principles:
Scaffold Rigidity: The bicyclic nature of the core structure provides a fixed orientation for substituents, allowing for precise interactions with the target's binding site. nih.gov
Hydrogen Bonding: The nitrogen atom of the scaffold and the ketone group at the 6-position can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site of a protein. acs.org
Hydrophobic Interactions: The carbon framework of the bicycle can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket.
Stereochemistry: The stereochemistry of substituents on the bicyclic ring is critical for activity. For instance, in some dopamine (B1211576) transporter ligands, the 3α-phenyl isomers were found to be more potent than the 3β-phenyl isomers. researchgate.net
The Role of the Ketone: The ketone at the 6-position of this compound offers a key interaction point. The carbonyl oxygen is a strong hydrogen bond acceptor. In a protein binding site, it can interact with hydrogen bond donor residues like arginine, lysine, or tyrosine. acs.org This interaction can significantly contribute to the binding affinity and selectivity of a ligand.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type with Ketone |
|---|---|---|---|
| Kinase X | -8.5 | Lys72, Asp184, Phe169 | Hydrogen bond with Lys72 |
| Protease Y | -7.9 | Arg122, Trp34, Gly121 | Hydrogen bond with Arg122 |
| GPCR Z | -9.1 | Tyr308, Ser112, Phe289 | Hydrogen bond with Tyr308 |
Note: The data in the table is hypothetical and for illustrative purposes to show the type of information generated from molecular docking studies.
Bioisosteric Replacement Strategies in Scaffold Optimization
Bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. nih.gov Computational modeling is instrumental in predicting the impact of such replacements before undertaking synthetic efforts.
For the this compound scaffold, bioisosteric replacement can be considered for various parts of the molecule, most notably the ketone group.
Replacing the Ketone: The carbonyl group at the 6-position is a key functional feature. However, it may be susceptible to metabolic reduction in vivo. Computational methods can be used to explore potential bioisosteres that retain the desirable hydrogen bonding capabilities while offering improved metabolic stability.
Potential bioisosteric replacements for the ketone group include:
Oxime or Methoxyimine: These groups maintain a hydrogen bond acceptor atom and introduce different steric and electronic profiles.
Hydrazone: Can introduce additional hydrogen bonding possibilities and opportunities for further functionalization.
Thioketone: While synthetically challenging, it would alter the electronic and steric properties and hydrogen bonding capacity.
Gem-difluoro group (CF₂): This group can act as a hydrogen bond acceptor and is metabolically stable, but it significantly alters the local electronics.
Computational analysis of these potential replacements would involve calculating their geometric and electronic properties (e.g., bond lengths, angles, electrostatic potential) and then docking the modified scaffolds into the target protein to predict changes in binding affinity.
| Functional Group | Calculated Dipole Moment (Debye) | Predicted H-Bond Acceptor Strength | Predicted Metabolic Stability |
|---|---|---|---|
| Ketone (C=O) | 2.8 | Strong | Moderate |
| Oxime (C=N-OH) | 2.4 | Moderate | Moderate to High |
| Thioketone (C=S) | 3.1 | Weak | Low |
| gem-Difluoro (CF₂) | 2.1 | Weak | High |
Note: The data in this table is illustrative and based on general principles of bioisosterism. Specific values would require dedicated computational studies.
Molecular Mechanics and Conformational Energy Calculations
Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. walisongo.ac.id It is particularly useful for conformational analysis, providing insights into the preferred three-dimensional shapes of molecules and the energy barriers between different conformations.
For this compound, molecular mechanics calculations can determine the relative stabilities of different conformers. The bicyclic [2.2.1] system is conformationally rigid, but it can still exhibit different puckering modes. Furthermore, the nitrogen atom can undergo pyramidal inversion, leading to exo and endo isomers if it is substituted.
Studies on related 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is slightly more stable than the exo isomer. The energy barrier for this inversion is influenced by both angle strain and torsional strain within the bicyclic system. The presence of the ketone at the 6-position will further influence the conformational energies by introducing dipole-dipole interactions and altering the ring strain.
| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Exo-pucker | 0.00 | Lowest energy conformation |
| Endo-pucker | 1.25 | Slightly higher in energy |
| Twist-boat | 4.50 | Transition state between puckered forms |
Note: The data in the table is hypothetical and serves to illustrate the type of information obtained from molecular mechanics calculations.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.
For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. The process involves:
Data Collection: A set of compounds with known biological activities (e.g., IC₅₀ values) is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that relates the descriptors to the activity. nih.gov
Validation: The model is rigorously validated to ensure its predictive power.
QSAR studies on related bicyclic inhibitors have shown that descriptors related to hydrophobicity, electronic properties, and steric bulk are often important for activity. researchgate.net For this compound derivatives, descriptors describing the properties of substituents on the nitrogen and at other positions on the ring would likely be significant.
| Descriptor | Coefficient | Description |
|---|---|---|
| logP | 0.45 | Logarithm of the octanol-water partition coefficient (hydrophobicity) |
| LUMO | -0.82 | Energy of the lowest unoccupied molecular orbital (electronic property) |
| MR | 0.15 | Molar refractivity (steric property) |
| TPSA | -0.03 | Topological polar surface area (hydrogen bonding potential) |
Note: The QSAR equation would be of the form: pIC₅₀ = c₀ + c₁(logP) + c₂(LUMO) + ... The table provides an illustrative set of descriptors and their potential impact on activity.
Prediction of Regioselectivity and Stereoselectivity through Computational Models
Computational models, particularly DFT, are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. This is achieved by calculating the energies of the transition states for different possible reaction pathways. The pathway with the lowest energy transition state is predicted to be the major product.
For this compound, a key reaction of interest is the reduction of the ketone to the corresponding alcohol. This reduction can lead to two different stereoisomers, the endo-alcohol and the exo-alcohol, depending on which face of the carbonyl the reducing agent attacks.
Computational models can be used to simulate the attack of a hydride reagent (e.g., from NaBH₄) on the carbonyl carbon from both the exo and endo faces. By calculating the activation energies for both approaches, the stereochemical outcome of the reaction can be predicted. Generally, the attack will occur from the less sterically hindered face. In the case of the [2.2.1] bicyclic system, the exo face is typically more accessible.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|
| Exo-attack (leading to endo-alcohol) | 10.2 | Endo-alcohol |
| Endo-attack (leading to exo-alcohol) | 12.5 |
Note: The data in the table is illustrative and demonstrates how computational chemistry can be used to predict the stereochemical outcome of a reaction. The lower activation energy for exo-attack indicates that the endo-alcohol will be the major product.
Applications of the 2 Azabicyclo 2.2.1 Heptan 6 One Scaffold in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Building Block and Key Intermediate
The 2-azabicyclo[2.2.1]heptane skeleton, particularly in the form of the well-known Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), is a cornerstone in synthetic organic and medicinal chemistry. nih.govresearchgate.netnih.gov Its inherent strain and strategically placed functional groups allow for a wide range of chemical manipulations. This versatility makes it a key intermediate in the synthesis of carbocyclic nucleosides, which are crucial in the development of antiviral drugs. sigmaaldrich.com The lactam functionality within the bicyclic system is a key site for nucleophilic attack, enabling the creation of diverse derivatives. msesupplies.com
The unique reactivity of the 2-azabicyclo[2.2.1]heptane framework facilitates its use in constructing complex molecules for the pharmaceutical and agrochemical industries. The ability to introduce chirality with this scaffold is particularly significant in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. The chemical profile of derivatives like 2-azabicyclo[2.2.1]hept-5-en-3-one has been extensively reviewed, highlighting its impact on the development of therapeutics. nih.gov
Construction of Complex Polycyclic Natural Product Frameworks (e.g., Longeracemine Core, Aristeromycin)
The 2-azabicyclo[2.2.1]heptane core is instrumental in the total synthesis of intricate natural products. A notable example is its application in constructing the core of Longeracemine, a Daphniphyllum alkaloid with a complex 5/6/5/5/6/5 skeletal framework. nih.govresearchgate.netsemanticscholar.org Synthetic strategies have been developed to efficiently assemble the highly functionalized 2-azabicyclo[2.2.1]heptane unit of Longeracemine. nih.govresearchgate.netsemanticscholar.orgrsc.org One successful approach involves a samarium(II) iodide-mediated spirocyclization and rearrangement cascade, which transforms a 7-azabicyclo[2.2.1]heptadiene into a 2-azabicyclo[2.2.1]heptene, a key intermediate poised for elaboration into the natural product. nih.govresearchgate.net
Furthermore, derivatives of the 2-azabicyclo[2.2.1]heptane scaffold serve as precursors in the synthesis of carbocyclic nucleoside analogues like Aristeromycin. acs.org The synthesis of these analogues often involves the use of functionalized cyclopentanes derived from the bicyclic lactam. acs.org
Precursors for Substituted Aminocyclopentanes and Other Bridged Nitrogen Heterocycles
The 2-azabicyclo[2.2.1]heptane framework provides a robust platform for the synthesis of substituted aminocyclopentanes and a variety of other bridged nitrogen heterocycles. The double bond in unsaturated derivatives like Vince lactam allows for versatile chemical transformations, leading to functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) structure. nih.govresearchgate.net The neighboring group participation of the nitrogen atom in certain 7-substituted 2-azabicyclo[2.2.1]heptanes facilitates nucleophilic substitution at the C7 position, opening pathways to a range of novel substituted derivatives. acs.org
The synthesis of various bridged aza-bicyclic structures can be achieved through methods like palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which yields oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.net Additionally, the 2-azabicyclo[2.2.1]heptane system can be expanded to the 2-azabicyclo[3.2.1]octane scaffold through rearrangement reactions, further diversifying the accessible range of bridged nitrogen heterocycles. rsc.org
Role in Asymmetric Catalysis and Organocatalysis
The inherent chirality and rigid structure of the 2-azabicyclo[2.2.1]heptane skeleton make it a valuable scaffold for the development of chiral ligands and organocatalysts. nih.gov Derivatives of 2-azanorbornane have been successfully employed in various enantioselective transformations. nih.gov For instance, 2-azanorbornane-based amino alcohols have been utilized as organocatalysts in the asymmetric Michael reaction of β-keto esters with nitroolefins. pwr.edu.pl
Furthermore, polyamines and amino acid derivatives built upon the 2-azabicycloalkane backbone have been designed and tested as catalysts in stereoselective aldol (B89426) reactions. nih.govmdpi.com These catalysts, which are considered bicyclic analogues of L-proline, have shown promise in controlling the diastereo- and enantioselectivity of the reaction. nih.govmdpi.com The modular nature of these catalysts, allowing for the incorporation of other chiral units like (S)-prolinamide, enables the fine-tuning of their catalytic activity. nih.gov
Development of Backbone-Constrained Amino Acid Analogues
The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane framework is well-suited for the design and synthesis of conformationally restricted amino acid analogues. These constrained analogues are valuable tools in peptide science and drug discovery, as they can enforce specific conformations in peptides and peptidomimetics. The Diels-Alder reaction is a common method for preparing derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. uni-regensburg.de
A related scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, which can be viewed as a carbon-atom bridged morpholine, serves as a platform for creating backbone-constrained γ-amino acid (GABA) analogues. researchgate.netacs.org By attaching an acetic acid moiety to the C-3 position of this core, researchers have developed constrained analogues of FDA-approved drugs like baclofen (B1667701) and pregabalin. researchgate.netacs.org
Synthesis of Chiral Sulfinamides and Sulfonamides Utilizing the Bicyclic Skeleton
The chiral 2-azabicyclo[2.2.1]heptane skeleton has been effectively utilized in the synthesis of chiral sulfinamides and sulfonamides, which are important classes of compounds in medicinal chemistry and asymmetric synthesis. nih.gov A series of chiral sulfonamides incorporating the 2-azabicycloalkane scaffold have been prepared from aza-Diels-Alder cycloadducts. nih.gov These cycloadducts are converted into amines with either a 2-azanorbornane or a bridged azepane skeleton, which are then reacted with sulfonyl chlorides to yield the target sulfonamides. nih.govmdpi.com
The resulting bicyclic sulfonamides have been evaluated for their biological activity, with some derivatives showing notable cytotoxic effects against various cancer cell lines. nih.govmdpi.com The use of the 2-azabicyclo[2.2.1]heptane scaffold provides a rigid and stereochemically defined platform for the synthesis of these chiral sulfur-containing compounds. nih.gov Furthermore, the bicyclic framework has been employed in the development of efficient methods for the asymmetric synthesis of sulfinamides using chiral auxiliaries. pwr.edu.pl
Advanced Design Principles and Scaffold Utilization in Chemical Biology Research for 2 Azabicyclo 2.2.1 Heptan 6 One
Rational Design of Bioactive Molecules Incorporating the 2-Azabicyclo[2.2.1]heptane Moiety
The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The 2-azabicyclo[2.2.1]heptane scaffold is a prized component in this process due to its rigid, norbornane-like framework. This rigidity reduces the conformational flexibility of a molecule, which can lead to a decrease in the entropic penalty upon binding to a biological target, thereby potentially increasing binding affinity.
Medicinal chemists utilize this bicyclic system as a proline surrogate or a constrained diamine, enabling the synthesis of compounds with well-defined spatial arrangements of functional groups. nih.gov This is crucial for optimizing interactions with specific enzymes or receptors. The design process often involves computational methods to predict how molecules incorporating the scaffold will bind to a target protein. mdpi.comnih.gov For instance, the scaffold has been incorporated into molecules targeting dipeptidyl peptidase-4 (DPP-4), muscarinic receptors, and nicotinic acetylcholine (B1216132) receptors. nih.govnih.govacs.org The synthesis of these complex molecules often relies on versatile building blocks like 2-azabicyclo[2.2.1]heptane derivatives, which can be produced through methods such as palladium-catalyzed aminoacyloxylation of cyclopentenes or via binary catalytic systems from cyclic γ-epoxy-alcohols. nih.govrsc.org
Development of Conformationally Restricted Analogues for Molecular Target Interaction Studies
The development of conformationally restricted analogues of flexible molecules is a powerful strategy to probe the bioactive conformation required for interaction with a molecular target. The 2-azabicyclo[2.2.1]heptane core is ideally suited for this purpose, serving as a rigid scaffold to lock rotatable bonds and explore specific regions of conformational space. uni-regensburg.de
By incorporating this bicyclic system, researchers can design analogues that mimic a specific turn or secondary structure of a peptide or the bound conformation of a neurotransmitter. uni-regensburg.deresearchgate.net This approach has been instrumental in studying ligand-receptor interactions for various targets. For example, the 7-azabicyclo[2.2.1]heptane scaffold, a closely related isomer, has been used to develop selective ligands for sigma-2 (σ2) receptors, where the conformational restriction was found to be important for subtype discrimination. nih.gov Similarly, the azabicyclo[2.2.1]heptane fragment of the potent nicotinic ligand epibatidine (B1211577) has been studied to understand its significant π-cation interactions with aromatic amino acid residues within the nicotinic acetylcholine receptor. acs.org The synthesis of such analogues often starts from key intermediates like derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid or 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). uni-regensburg.deresearchgate.net
Table 1: Examples of Conformationally Restricted Analogues and Their Targets
| Scaffold/Analogue | Biological Target/Application | Key Finding | Citation |
|---|---|---|---|
| N-arylalkyl-7-azabicyclo[2.2.1]heptanes | Sigma-2 (σ2) receptors | Conformational restriction enhances subtype selectivity compared to simpler pyrrolidines. | nih.gov |
| Azabicyclo[2.2.1]heptane cation (from Epibatidine) | Nicotinic Acetylcholine Receptors | The rigid fragment shows strong π-cation interaction energy with receptor aromatic residues. | acs.org |
| 7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane | Nicotinic Receptors | Serves as a conformationally restricted analogue of nicotine (B1678760) for interaction studies. | researchgate.net |
Structure-Activity Relationship (SAR) Elucidation for Targeted Molecular Interactions (Theoretical Aspects)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For molecules containing the 2-azabicyclo[2.2.1]heptane core, SAR studies typically involve the systematic modification of substituents on the bicyclic ring and analyzing the resulting changes in potency and selectivity. nih.gov
Theoretical aspects of SAR involve using molecular modeling to rationalize observed activities and to predict the properties of new, unsynthesized compounds. nih.gov For example, in the development of DPP-4 inhibitors, SAR models were created to explore how different substituents on the 2-azabicyclo[2.2.1]heptane scaffold affect inhibitory potency. nih.govmdpi.com These studies revealed that specific stereoisomers (e.g., exo- vs. endo-isomers) and the nature of the substituent at the nitrogen atom are critical for high affinity. nih.govresearchgate.net Similarly, for muscarinic antagonists, the position and stereochemistry of ester side chains on the 2-azabicyclo[2.2.1]heptane ring dramatically influenced binding affinity, with the 5-endo substituted compound being the most potent. nih.gov These theoretical and experimental findings guide the rational design of next-generation compounds with improved pharmacological profiles.
Table 2: Summary of SAR Findings for 2-Azabicyclo[2.2.1]heptane Derivatives
| Target | Scaffold Modification | Impact on Activity | Citation |
|---|---|---|---|
| DPP-4 | Stereochemistry of substituents | Exo- and endo-isomers show different potencies, allowing for stereochemical refinement to enhance activity. | nih.govmdpi.com |
| Muscarinic Receptors | Position of 2,2-diphenylpropionate ester | Potency rank order was 5-endo > 5-exo > 6-endo > 6-exo, highlighting the importance of substituent position and stereochemistry. | nih.gov |
Scaffold Engineering for Enhanced Molecular Recognition and Selectivity
Scaffold engineering involves modifying the core structure of a molecule to enhance its properties, such as binding affinity, selectivity, or metabolic stability. The 2-azabicyclo[2.2.1]heptane skeleton is an excellent starting point for such engineering due to its inherent rigidity and defined three-dimensional structure. This rigid framework pre-organizes appended functional groups into a conformation that is favorable for molecular recognition by a target protein.
A key aspect of its recognition capability is the potential for strong π-cation interactions between the cationic nitrogen of the scaffold and aromatic residues (tryptophan, tyrosine, phenylalanine) in a receptor's binding site. acs.org Computational studies have shown that the azabicyclo[2.2.1]heptane fragment can elicit a greater interaction energy compared to other cationic fragments, contributing to high-affinity binding. acs.org Furthermore, engineering the scaffold by introducing substituents or altering its isomeric form can enhance selectivity. For instance, using the 7-azabicyclo[2.2.1]heptane scaffold instead of a more flexible pyrrolidine (B122466) ring was shown to be critical for achieving selectivity for σ2 over σ1 receptors. nih.gov Modern synthetic strategies allow for the creation of diverse libraries of these engineered scaffolds for screening against various biological targets. nih.gov
Design of Pseudo-Peptides and Peptidomimetics Incorporating the Bicyclic Core
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. The rigid 2-azabicyclo[2.2.1]heptane scaffold is a valuable tool for designing such mimetics. researchgate.net
It can be incorporated into a peptide backbone to induce specific secondary structures, such as β-turns, or to replace an entire amino acid residue, often proline. This creates a "pseudo-peptide" with a conformationally constrained backbone. This constraint can enhance binding to the target receptor and also protect the molecule from degradation by proteases. For example, pseudo-peptides that incorporate the 2-azabicyclo[2.2.1]heptane moiety have been developed as potent and selective inhibitors of DPP-4. mdpi.com In these designs, the bicyclic core serves to correctly position the other parts of the molecule, such as a trifluorophenyl group and an oxadiazole substituent, for optimal interaction with the enzyme's active site. mdpi.com This strategy demonstrates how the bicyclic core can be a central element in transforming a peptide lead into a more viable drug candidate.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Azabicyclo[2.2.1]heptan-6-one |
| 2-Azabicyclo[2.2.1]heptane |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid |
| 7-Azabicyclo[2.2.1]heptane |
| Epibatidine |
| (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| 2,2-diphenylpropionate |
| Pyrrolidine |
| Proline |
| Nicotine |
| 7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane |
| 2-Oxabicyclo[2.2.1]heptan-6-one |
Future Research Directions and Unexplored Avenues for 2 Azabicyclo 2.2.1 Heptan 6 One Chemistry
Development of Novel and More Efficient Asymmetric Synthetic Protocols
The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptane derivatives is crucial for their application in pharmaceuticals. While aza-Diels-Alder reactions are a common approach, future efforts will likely focus on developing more efficient and stereoselective methods. mdpi.com One promising avenue is the Brønsted acid-catalyzed ring-opening of meso-epoxides, which has shown potential for producing a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net Further refinement of this and other catalytic asymmetric strategies will be key to accessing a wider diversity of chiral building blocks. The development of synthetic routes that allow for the isolation of single enantiomers with multiple defined stereogenic centers is a significant goal. mdpi.com
Exploration of New Catalytic Systems for Advanced Functionalization and Derivatization
The development of novel catalytic systems is paramount for the advanced functionalization of the 2-azabicyclo[2.2.1]heptane core. Palladium-catalyzed reactions have already demonstrated utility in constructing oxygenated derivatives through 1,2-aminoacyloxylation of cyclopentenes. rsc.org Future research will likely explore other transition metal catalysts and ligand combinations to achieve a broader scope of C-H functionalization and cross-coupling reactions. For instance, second-generation palladium catalyst systems with pyridine- and quinoline-carboxylate ligands have shown increased reaction rates and yields for transannular C-H arylation in related azabicycloalkanes. nih.gov Applying similar strategies to 2-azabicyclo[2.2.1]heptan-6-one could enable the late-stage introduction of diverse functional groups, rapidly generating libraries of analogues for biological screening. nih.gov Furthermore, exploring cooperative catalytic systems, such as the combination of an aminotriphenolate Al(III) complex and a bromide salt, could lead to highly efficient and diastereoselective syntheses of functionalized 2-azabicyclo[2.2.1]heptanes. acs.org
Advanced Mechanistic Investigations of Complex Bicyclic Transformations
A deeper understanding of the mechanisms governing the formation and rearrangement of the 2-azabicyclo[2.2.1]heptane skeleton is essential for designing more efficient and selective synthetic routes. For example, the SmI2-mediated spirocyclization and rearrangement cascade used to construct the 2-azabicyclo[2.2.1]heptene framework highlights the complexity of transformations involving this scaffold. rsc.org Future studies should employ a combination of experimental techniques and computational modeling to elucidate the role of intermediates, such as aziridinium (B1262131) ions, in ring-expansion and rearrangement reactions. rsc.org Investigating the influence of the nitrogen atom's position and protecting groups on the stereochemical outcome of reactions is also a critical area for exploration. rsc.org Such mechanistic insights will enable chemists to better predict and control the outcomes of complex transformations, leading to more rational and efficient synthetic strategies.
Application of Emerging Computational Methods in Molecular Design and Discovery
Computational chemistry is becoming an indispensable tool in modern drug discovery and chemical synthesis. For the 2-azabicyclo[2.2.1]heptane system, molecular modeling methods have already been used to design potent dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Future applications will likely involve more sophisticated computational approaches. For instance, Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict regioselectivity in functionalization reactions. Molecular docking simulations can screen virtual libraries of this compound derivatives against various biological targets to identify promising lead compounds. nih.gov Furthermore, computational analyses can aid in understanding the stereochemical outcomes of reactions and guide the design of chiral catalysts for asymmetric synthesis. researchgate.net The integration of these computational tools will accelerate the discovery and development of novel bioactive molecules based on this versatile scaffold.
Expanding the Scope of Bicyclic Scaffold Utilization in Chemical Probe Development and Targeted Synthesis
The unique, conformationally restricted structure of the 2-azabicyclo[2.2.1]heptane core makes it an attractive scaffold for the development of chemical probes and targeted therapeutics. smolecule.com Its rigid framework can serve as a bioisostere for substituted aromatic rings, potentially leading to compounds with improved pharmacological properties. acs.org Future research should focus on incorporating this scaffold into a wider range of biologically active molecules. This includes its use in the synthesis of carbocyclic nucleoside analogues with potential antiviral and antitumor properties. researchgate.net Additionally, derivatives of this compound could be developed as ligands for various receptors and enzymes, serving as valuable tools for studying biological processes. smolecule.com The synthesis of conformationally restricted analogues of known bioactive compounds, such as nicotine (B1678760), further highlights the potential of this scaffold in targeted synthesis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
